molecular formula C24H27FN4O3 B2418025 Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904456-61-7

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2418025
CAS RN: 904456-61-7
M. Wt: 438.503
InChI Key: RLDDOENZNMXSGH-UHFFFAOYSA-N
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Description

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is related to a class of compounds that have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of similar compounds has been achieved through reactions like the Biginelli reaction using a functionalized thiourea . In studies of related compounds, a series of analogues were created and their structure-activity relationship was studied .


Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

In structure-activity relationship studies of related compounds, it was found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Novel dihydropyrimidines as a potential new class of antitubercular agents

Dihydropyrimidines, including compounds similar to Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been explored for their antitubercular activity. Specifically, certain dihydropyrimidines demonstrated significant in vitro activity against Mycobacterium tuberculosis, showcasing potential as new antitubercular agents (Trivedi et al., 2010).

Antimicrobial and Anticancer Applications

Synthesis, antimicrobial, and anticancer evaluation

Various derivatives of tetrahydropyrimidine, akin to the compound , were synthesized and evaluated for antimicrobial and anticancer potential. Some of these compounds displayed significant efficacy against bacteria and cancer cell lines, suggesting a broad spectrum of biomedical applications (Sharma et al., 2012).

Antifungal and Antibacterial Applications

Ionic Liquid-Promoted Synthesis of Novel Compounds

A study focused on synthesizing novel derivatives, related to Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and evaluating their antifungal and antibacterial activity. These compounds showed promising results against various microbial strains, indicating their potential use as antimicrobial agents (Tiwari et al., 2018).

Synthesis and Characterization Applications

Crystal structures of related compounds

Research on the crystal structures of similar compounds can provide insights into their molecular configurations and potential applications in various fields, including pharmaceuticals and materials science (Kurbanova et al., 2009).

Mechanism of Action

The compound is related to inhibitors of ENTs, which are more selective to ENT2 than to ENT1 . These inhibitors reduce the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .

properties

IUPAC Name

ethyl 6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c1-2-32-23(30)21-19(26-24(31)27-22(21)17-8-4-3-5-9-17)16-28-12-14-29(15-13-28)20-11-7-6-10-18(20)25/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDDOENZNMXSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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